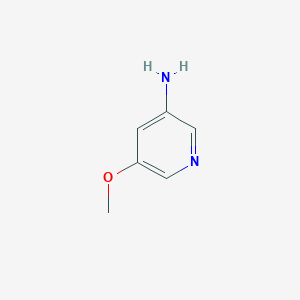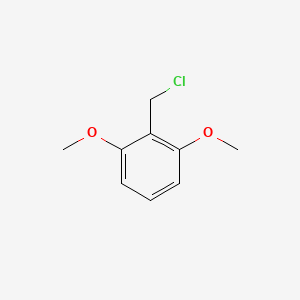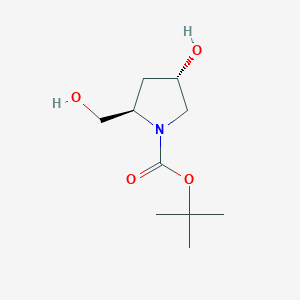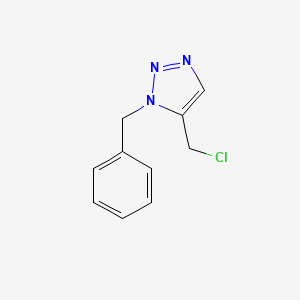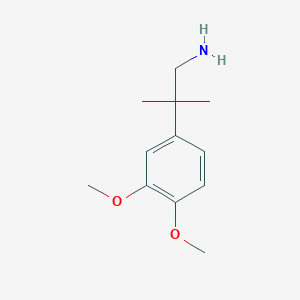
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
Vue d'ensemble
Description
The compound "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a structural analog of various psychotomimetic amines and hallucinogens, which are known for their interaction with the serotonin receptor 5-HT2A/C. These compounds, including 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), have been extensively studied due to their psychotomimetic properties and potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from substituted benzene derivatives. For instance, the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane involves regiospecific syntheses and evaluation of their psychotomimetic potency . Similarly, novel (Phenylalkyl)amines have been synthesized to investigate structure-activity relationships, where the introduction of thio-substituents and subsequent reactions lead to the desired amines . These synthetic routes provide insights into the possible synthetic pathways for "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, Schiff base ligands with dimethoxyphenyl groups have been studied using UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography . These techniques could be applied to determine the molecular structure of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" and to confirm its purity and stereochemistry.
Chemical Reactions Analysis
The chemical behavior of similar amines under biological conditions has been studied, revealing stereoselective metabolism and O-demethylation processes . These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound . The metabolism of these compounds can lead to various metabolites with different pharmacological profiles, which is significant for their psychotomimetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of analogs of DOM, such as solubility, melting point, and stability, are essential for their handling and application in research. The synthesis of analogs has provided preliminary pharmacological data, which suggests that the physical properties of these compounds are closely related to their pharmacological effects . The analysis of "2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" would include its physical state, solubility in various solvents, and stability under different conditions.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Scientific Field : Crystallography
- Application Summary : The compound 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, which shares a similar structure, was analyzed for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a yellow block with dimensions 0.12 × 0.10 × 0.10 mm. The data was collected using a Bruker D8 VENTURE diffractometer .
- Results : The crystal structure was determined to be monoclinic, with cell parameters a = 12.5782 (14) Å, b = 13.6724 (14) Å, c = 8.7113 (9) Å, β = 97.819 (6)°, and V = 1484.2 (3) ų .
Synthesis of Muscle Relaxant Papaverin
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Dimethoxyphenylacetonitrile, a compound with a similar structure, is used as an intermediate in the synthesis of the muscle relaxant papaverin .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
- Results : The compound is successfully used in the synthesis of papaverin, a muscle relaxant .
Synthesis of Nimbidiol
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-Dimethoxyphenylacetonitrile has been used in the preparation of modified diterpene nimbidiol .
- Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves organic synthesis techniques .
- Results : The compound is successfully used in the synthesis of nimbidiol .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRFLEMTQNARBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482825 | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |
CAS RN |
23023-17-8 | |
| Record name | 3,4-Dimethoxy-β,β-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


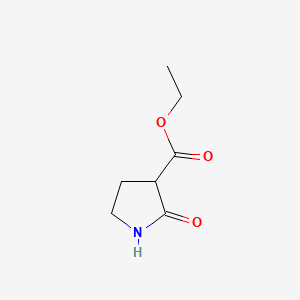
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
